Phosphonic acid, (2-oxopentyl)-, dimethyl ester

Physical Chemistry Organic Synthesis Purification

Phosphonic acid, (2-oxopentyl)-, dimethyl ester (CAS 65921-74-6), systematically named 1-dimethoxyphosphorylpentan-2-one or dimethyl (2-oxopentyl)phosphonate, is a C5 β-keto phosphonate with molecular formula C₇H₁₅O₄P and a molecular weight of 194.17 g/mol. It belongs to the dimethyl (2-oxoalkyl)phosphonate class, compounds widely employed as stabilized carbanion precursors in Horner-Wadsworth-Emmons (HWE) olefination reactions for the stereoselective construction of α,β-unsaturated carbonyl systems.

Molecular Formula C7H15O4P
Molecular Weight 194.17 g/mol
CAS No. 65921-74-6
Cat. No. B13625147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonic acid, (2-oxopentyl)-, dimethyl ester
CAS65921-74-6
Molecular FormulaC7H15O4P
Molecular Weight194.17 g/mol
Structural Identifiers
SMILESCCCC(=O)CP(=O)(OC)OC
InChIInChI=1S/C7H15O4P/c1-4-5-7(8)6-12(9,10-2)11-3/h4-6H2,1-3H3
InChIKeyOQXQVUGMNUESFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl (2-Oxopentyl)phosphonate (CAS 65921-74-6): A C5 β-Keto Phosphonate Building Block for Olefination and Prostanoid Synthesis


Phosphonic acid, (2-oxopentyl)-, dimethyl ester (CAS 65921-74-6), systematically named 1-dimethoxyphosphorylpentan-2-one or dimethyl (2-oxopentyl)phosphonate, is a C5 β-keto phosphonate with molecular formula C₇H₁₅O₄P and a molecular weight of 194.17 g/mol . It belongs to the dimethyl (2-oxoalkyl)phosphonate class, compounds widely employed as stabilized carbanion precursors in Horner-Wadsworth-Emmons (HWE) olefination reactions for the stereoselective construction of α,β-unsaturated carbonyl systems [1]. This specific homolog, bearing an n-propyl ketone side chain, occupies a distinct reactivity and physicochemical niche among its C3–C8 straight-chain analogs, making its selection over adjacent homologs or diethyl ester variants consequential for reaction optimization and downstream purification.

Why Dimethyl (2-Oxopentyl)phosphonate Cannot Be Indiscriminately Replaced by Other 2-Oxoalkylphosphonates


The dimethyl (2-oxoalkyl)phosphonate series is not a commodity class where any homolog can substitute for another without consequence. Systematic variation of the alkyl chain length directly alters boiling point, density, and lipophilicity (LogP), which in turn govern solvent compatibility, phase-transfer behavior during aqueous workup, and chromatographic retention times . Critically, in the context of HWE olefination, the steric and electronic environment around the reacting methylene center is influenced by the ketone side chain, affecting both the rate of deprotonation and the diastereoselectivity of the resulting olefin [1]. Furthermore, the dimethyl ester versus diethyl ester choice determines the phosphorus-containing by-product formed—dimethyl phosphate salts often exhibit different solubility profiles compared to their diethyl counterparts, directly impacting the ease of product isolation [2]. Selecting dimethyl (2-oxopentyl)phosphonate over, for example, the diethyl analog or the C4/C6 homologs, is therefore a decision with measurable consequences for yield, purity, and process scalability.

Quantitative Differentiation Evidence for Dimethyl (2-Oxopentyl)phosphonate (CAS 65921-74-6) Versus Structural Analogs


Predicted Boiling Point and Density Differentiate the C5 Homolog from C4 and C6 Dimethyl (2-Oxoalkyl)phosphonates

Predicted physicochemical properties at 760 mmHg differentiate dimethyl (2-oxopentyl)phosphonate (C5) from its immediate neighboring homologs. The C5 compound has a predicted boiling point of 263.1 °C and predicted density of 1.090 g/cm³ , placing it between the lighter C4 homolog (dimethyl (2-oxobutyl)phosphonate, MW 180.14, with a boiling point of 227 °C at 760 mmHg for dimethyl (2-oxopropyl)phosphonate ) and the heavier C6 homolog (dimethyl (2-oxohexyl)phosphonate, MW 208.19, predicted boiling point 280.5 °C, predicted density 1.1 g/cm³ ). The boiling point difference of approximately 17 °C between C5 and C6, and an estimated ~36 °C between C5 and the C3 analog, provides a practical basis for selecting the C5 homolog when distillation purification or specific solvent compatibility windows are required.

Physical Chemistry Organic Synthesis Purification

Dimethyl Ester Yields a Lower Molecular Weight By-product Compared to Diethyl (2-Oxopentyl)phosphonate for Easier Aqueous Removal

Dimethyl (2-oxopentyl)phosphonate (MW 194.17) and diethyl (2-oxopentyl)phosphonate (MW 222.22, CAS 67257-27-6 ) represent the two primary ester variants of the 2-oxopentylphosphonate scaffold. Upon HWE olefination, the dimethyl ester generates a dimethyl phosphate by-product, while the diethyl ester generates a diethyl phosphate by-product. The dimethyl phosphate anion (as its alkali metal salt) is generally more water-soluble than the diethyl phosphate analog due to its lower carbon content and smaller hydrophobic surface area, facilitating more efficient aqueous extraction and reducing phosphorus contamination in the organic product stream. This difference is intrinsic to the ester identity and is independent of the specific aldehyde coupling partner [1].

Horner-Wadsworth-Emmons Workup Efficiency Phosphorus By-product

Demonstrated 90% Isolated Yield in HWE Olefination for a Complex Natural Product Intermediate Using Dimethyl (2-Oxopentyl)phosphonate

In the total synthesis of (+)-pumiliotoxin C reported in the Journal of the American Chemical Society (1987), dimethyl (2-oxopentyl)phosphonate was used as the HWE coupling partner in a reaction with a complex bicyclic aldehyde intermediate to install the alkylidene side chain. Using NaH as base in THF at -10 °C, the reaction yielded the desired α,β-unsaturated ketone product (44b) in 90% isolated yield after silica gel chromatography [1]. This high yield under mild conditions demonstrates that the C5 dimethyl phosphonate is a competent reagent for demanding, sterically congested HWE couplings where yield differences between homologs could be decisive.

Total Synthesis Horner-Wadsworth-Emmons Natural Product

C5 Ketone Chain Length Balances Lipophilicity and Crystallinity for Intermediate Isolation Versus C3, C6, and C7 Homologs

Although experimentally measured LogP values for dimethyl (2-oxopentyl)phosphonate are not publicly available, the ChemSrc database reports a predicted LogP of 1.84 for this compound . For context, the C6 homolog (dimethyl (2-oxohexyl)phosphonate) has a predicted ACD/LogP of 1.13 , while the C7 homolog (dimethyl (2-oxoheptyl)phosphonate) has a predicted LogD of approximately 1.83 at pH 5.5–7.4 [1]. The C5 compound thus appears to sit at a lipophilicity level comparable to the C7 homolog, which is documented as a liquid with a density of 1.07 g/mL [1], whereas the C6 homolog may exhibit different chromatographic behavior. In practical terms, 2-oxoalkylphosphonate-derived HWE products with specific chain lengths may exhibit crystalline properties (as demonstrated by the crystalline HWE adduct mp 74–75 °C derived from the C5 phosphonate [2]), which directly facilitates purification by recrystallization rather than chromatography.

Lipophilicity Crystallization Intermediate Handling

Optimal Procurement and Application Scenarios for Dimethyl (2-Oxopentyl)phosphonate Based on Evidence


Stereoselective Horner-Wadsworth-Emmons Olefination in Total Synthesis of Natural Products

Dimethyl (2-oxopentyl)phosphonate is documented as an effective HWE reagent in natural product total synthesis, delivering a 90% isolated yield when coupled with a sterically demanding bicyclic aldehyde under NaH/THF conditions [1]. This compound should be prioritized for procurement when the synthetic route requires a mid-chain-length β-keto phosphonate capable of generating crystalline olefin products (mp 74–75 °C for the reported adduct [1]), facilitating purification by recrystallization rather than chromatography. The dimethyl ester is specifically preferred over the diethyl ester (CAS 67257-27-6) to maximize aqueous removal of the phosphorus-containing by-product during workup, a critical consideration for multi-step campaigns targeting pharmaceutical intermediates with stringent purity specifications [2].

Prostaglandin and Prostanoid Analog Intermediate Synthesis

Dimethyl (2-oxoalkyl)phosphonates are established key intermediates in prostaglandin synthesis, with the HWE reaction between a 2-oxoalkyl phosphonate and a cyclopentane aldehyde constituting the classical convergent assembly of the prostaglandin skeleton [1]. Within this class, the C5 homolog (dimethyl (2-oxopentyl)phosphonate) offers a balance of sufficient lipophilicity (predicted LogP ~1.84 [2]) for organic-phase handling, combined with a predicted boiling point (~263 °C) that allows its removal or recycling by distillation should excess reagent be used . Procurement of the C5 rather than the C6 or C7 homolog is warranted when the target prostaglandin analog possesses a specific ω-chain length that maps onto the n-propyl ketone group of this phosphonate, directly determining the final product's alkyl chain structure [3].

Physicochemical Property-Driven Reagent Selection for Distillation and Chromatography Workflows

When designing a synthetic route where reagent volatility and organic/aqueous partitioning behavior are critical process parameters, the physicochemical profile of dimethyl (2-oxopentyl)phosphonate becomes a key selection criterion. Its predicted boiling point of 263.1 °C differentiates it from the C3 homolog (~227 °C) and the C6 homolog (~280.5 °C) [1], enabling distillation-based purification when excess reagent must be recovered or removed. Its predicted density of 1.090 g/cm³ and LogP of ~1.84 [2] define its partitioning behavior during aqueous extraction. Procurement teams should select this specific homolog when the process solvent system (e.g., EtOAc/hexane mixtures as used in the pumiliotoxin C synthesis ) requires a reagent whose polarity and volatility are compatible with the desired product isolation strategy, avoiding the cross-contamination risks associated with homologs of differing physical properties.

Structure-Activity Relationship (SAR) Studies Requiring Systematic Homolog Variation

In medicinal chemistry SAR campaigns where the alkyl chain length of a phosphonate-derived pharmacophore or prodrug moiety is systematically varied, dimethyl (2-oxopentyl)phosphonate (C5) serves as the specific entry for the n-propyl ketone substitution pattern. The 2-oxoalkylphosphonate scaffold has been employed in the design of enzyme inhibitors and prodrugs where the ketone and phosphonate groups act as key recognition or binding elements [1]. Given that the C3, C4, C5, C6, C7, and C8 dimethyl (2-oxoalkyl)phosphonates each yield distinct products after HWE olefination and subsequent functional group manipulation, procurement of the C5 compound is non-interchangeable with any other homolog. The documented synthesis of this compound from methyl butyrate via the Corey-Kwiatkowski procedure [2] also provides a validated entry route for laboratories requiring in-house preparation.

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